7-Ethoxyresorufin

Descripción

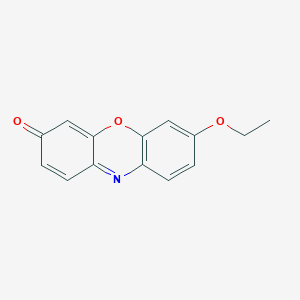

Structure

3D Structure

Propiedades

IUPAC Name |

7-ethoxyphenoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c1-2-17-10-4-6-12-14(8-10)18-13-7-9(16)3-5-11(13)15-12/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRCWUBLTFGOMDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90205860 | |

| Record name | Ethoxyresorufin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5725-91-7 | |

| Record name | 7-Ethoxyresorufin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5725-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethoxyresorufin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005725917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethoxyresorufin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-ETHOXYRESORUFIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59AF853SW7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

7-Ethoxyresorufin: A Comprehensive Technical Guide to CYP Isoform Substrate Specificity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 7-Ethoxyresorufin as a probe substrate for cytochrome P450 (CYP) enzymes. It details its specificity across various CYP isoforms, presents quantitative kinetic data, and offers a comprehensive experimental protocol for its most common application, the Ethoxyresorufin-O-deethylase (EROD) assay. This document is intended to serve as a critical resource for professionals in drug metabolism, toxicology, and biomedical research.

Introduction to this compound

This compound is a fluorogenic compound widely utilized in biological and toxicological studies to measure the catalytic activity of specific cytochrome P450 enzymes. Its primary application is as a substrate in the EROD assay, which quantifies the activity of CYP1A isoforms. The enzymatic O-deethylation of the non-fluorescent this compound yields resorufin, a highly fluorescent product, allowing for a sensitive and continuous measurement of enzyme activity.[1][2] This reaction serves as a critical biomarker for the induction of CYP1A enzymes, often triggered by exposure to xenobiotics such as polycyclic aromatic hydrocarbons (PAHs) and other environmental pollutants.[3]

CYP Isoform Substrate Specificity

While this compound is metabolized by several CYP isoforms, it exhibits marked selectivity, making it a valuable tool for distinguishing the activity of specific enzymes.

Primary Target: CYP1 Family this compound is predominantly a substrate for the CYP1 family of enzymes.[4]

-

CYP1A1: It is an excellent and highly selective substrate for CYP1A1.[5][6][7] The EROD assay is widely considered the gold standard for measuring CYP1A1 activity and induction. Kinetic studies have demonstrated a very high catalytic efficiency for this reaction.[8]

-

CYP1A2: This isoform also metabolizes this compound, though generally at a lower rate than CYP1A1.[6][9] In human liver microsomes where CYP1A2 is constitutively expressed, EROD activity can reflect CYP1A2 abundance.[10] However, the substrate specificity overlap between human CYP1A1 and CYP1A2 is more extensive than in rats.[9]

-

CYP1B1: this compound is also oxidized by CYP1B1, typically at a rate comparable to or slightly lower than that of CYP1A2.[4][6]

Other CYP Isoforms The utility of this compound as a substrate for other major drug-metabolizing CYP isoforms is limited, which underscores its specificity for the CYP1 family.

-

CYP2B Isoforms: While some studies in uninduced rat liver microsomes suggest a potential role for CYP2B1 and CYP2C6 in EROD activity, this compound is not a selective probe for these enzymes, especially in induced systems where CYP1A1 activity predominates.[11][12] In humans, CYP2B6 is not significantly involved in this compound metabolism.[13][14]

-

CYP3A4: this compound is not considered a substrate for CYP3A4.[15][16] Other alkoxyresorufins, such as 7-benzyloxyresorufin, are used to probe CYP3A activity.[15][17]

Quantitative Data: Enzyme Kinetics

The following table summarizes the Michaelis-Menten kinetic constants for the O-deethylation of this compound by key human CYP1 isoforms. This data allows for a quantitative comparison of the substrate's affinity and turnover rate across these enzymes.

| CYP Isoform | Km (μM) | Vmax (mol / min / mol CYP) | Intrinsic Clearance (Vmax/Km) (mL / min / mol CYP) |

| CYP1A1 | 0.072 | 6.14 | 85.3 |

| CYP1A2 | 0.45 | 1.9 | 4.2 |

| CYP1B1 | 0.38 | 0.7 | 1.8 |

| Data compiled from multiple sources, including references[6][18]. Values represent approximations, as experimental conditions can vary between studies. |

Core Signaling and Metabolic Pathways

The EROD assay is fundamentally linked to the Aryl Hydrocarbon Receptor (AHR) signaling pathway, which regulates the expression of CYP1A1. Understanding this pathway is crucial for interpreting EROD assay results.

Caption: The AHR signaling pathway leading to CYP1A1 induction.

Once expressed, the CYP1A1 enzyme catalyzes the conversion of this compound to the fluorescent product resorufin.

Caption: Enzymatic conversion of this compound to Resorufin.

Experimental Protocol: The EROD Assay

This section provides a generalized protocol for determining EROD activity in liver microsomes. It should be optimized for specific experimental conditions (e.g., cell lines, tissue types, or recombinant enzymes).

Principle: The rate of resorufin formation is monitored over time using a fluorescence plate reader or spectrofluorometer. The activity is quantified by comparing the fluorescence signal to a standard curve generated with known concentrations of resorufin.

Materials and Reagents:

-

Liver microsomes (or other enzyme source)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

This compound stock solution (e.g., 2 mM in DMSO)

-

Resorufin stock solution (for standard curve, e.g., 2 mM in DMSO)

-

NADPH regenerating system or NADPH stock solution (e.g., 6.7 mM in buffer)[19]

-

96-well black microplates (for fluorescence)

-

Fluorescence microplate reader (Excitation: ~530-550 nm, Emission: ~570-590 nm)[4][19]

-

Stop solution (e.g., ice-cold acetonitrile or 2M Glycine, pH 10.4)[19][20]

Caption: General workflow for the microsomal EROD assay.

Procedure:

-

Preparation of Resorufin Standard Curve:

-

Prepare a series of dilutions of the resorufin stock solution in the reaction buffer.

-

Add these standards to wells of the 96-well plate. The final volume should be the same as the final reaction volume.

-

-

Reaction Setup:

-

In separate wells, add the reaction buffer, microsomal protein (e.g., 0.2 mg/mL final concentration), and this compound (e.g., 1-2 µM final concentration).[3][5] Include blank wells that contain all components except the enzyme source or NADPH.

-

Pre-incubate the plate at 37°C for approximately 5 minutes.[9]

-

-

Initiation and Incubation:

-

Termination and Measurement:

-

Stop the reaction by adding an equal or greater volume of ice-cold acetonitrile or another appropriate stop solution.[20]

-

Centrifuge the plate if necessary to pellet precipitated protein.

-

Measure the fluorescence in a plate reader using the appropriate excitation and emission wavelengths.

-

Data Analysis:

-

Subtract the fluorescence of the blank wells from the experimental wells.

-

Construct a linear regression plot from the resorufin standards (fluorescence units vs. concentration).

-

Use the equation from the standard curve to convert the fluorescence readings from the experimental wells into the concentration of resorufin produced.

-

Calculate the EROD activity, typically expressed as pmol of resorufin formed per minute per mg of microsomal protein.

Conclusion

This compound remains an indispensable tool in pharmacology and toxicology. Its high affinity and selectivity for CYP1A1, and to a lesser extent for CYP1A2 and CYP1B1, make it a superior probe substrate for studying the induction and activity of these critical xenobiotic-metabolizing enzymes. The well-established EROD assay provides a robust, sensitive, and high-throughput method for assessing CYP1A activity. A thorough understanding of its isoform specificity, kinetic parameters, and the underlying AHR signaling pathway is essential for the accurate application and interpretation of data derived from this important research tool.

References

- 1. researchgate.net [researchgate.net]

- 2. Resazurin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Enzymatic analysis of cDNA-expressed human CYP1A1, CYP1A2, and CYP1B1 with this compound as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. caymanchem.com [caymanchem.com]

- 8. 6-Formylindolo(3,2-b)carbazole - Wikipedia [en.wikipedia.org]

- 9. Defining the Contribution of CYP1A1 and CYP1A2 to Drug Metabolism Using Humanized CYP1A1/1A2 and Cyp1a1/Cyp1a2 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cytochrome P450 specificities of alkoxyresorufin O-dealkylation in human and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 13. Determination of CYP2B6 component of 7-ethoxy-4-trifluoromethylcoumarin O-deethylation activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comprehensive Review of CYP2B6 Transcriptional Modulators, Variants, and Their Role in Drug Interactions – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. research.monash.edu [research.monash.edu]

- 18. researchgate.net [researchgate.net]

- 19. mouselivercells.com [mouselivercells.com]

- 20. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

An In-depth Technical Guide to the EROD Assay for CYP1A1 Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Ethoxyresorufin-O-deethylase (EROD) assay, a fundamental method for quantifying the enzymatic activity of Cytochrome P450 1A1 (CYP1A1). The EROD assay is a sensitive and widely used tool in toxicology, pharmacology, and environmental science to assess the induction of CYP1A1 by xenobiotics and to screen for potential drug interactions.

Core Principle of the EROD Assay

The EROD assay is a fluorometric method that measures the catalytic activity of CYP1A1. The core principle lies in the enzymatic O-deethylation of the substrate, 7-ethoxyresorufin, by CYP1A1.[1][2] this compound is a non-fluorescent compound that, upon enzymatic conversion, yields a highly fluorescent product, resorufin.[3] The rate of resorufin formation is directly proportional to the CYP1A1 enzyme activity present in the sample.[1] This allows for a quantitative determination of CYP1A1 activity in various biological systems, including cell cultures and microsomal fractions.[4][5]

The induction of CYP1A1 is primarily mediated by the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[5][6] When a xenobiotic compound (such as a polycyclic aromatic hydrocarbon or a dioxin-like compound) enters the cell, it binds to the cytosolic AHR complex. This binding event triggers a conformational change, leading to the dissociation of heat shock proteins and the translocation of the AHR-ligand complex into the nucleus. Inside the nucleus, the AHR complex dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter region of the CYP1A1 gene, initiating its transcription and subsequent translation into the active CYP1A1 enzyme.[6]

Signaling Pathway of CYP1A1 Induction

Caption: CYP1A1 Induction Pathway via the Aryl Hydrocarbon Receptor.

EROD Assay Experimental Workflow

Caption: General workflow of the EROD assay for CYP1A1 activity.

Quantitative Data Summary

The following tables summarize typical quantitative parameters used in the EROD assay, compiled from various protocols.

Table 1: Reagent Concentrations

| Reagent | Stock Concentration | Working Concentration | Solvent |

| This compound | 2 mM | 1 - 5 µM | DMSO |

| Resorufin (Standard) | 2 mM | 0.078 - 5 ng/µL | DMSO |

| NADPH | 100 mM | 0.1 - 1 mM | Buffer |

| Dicumarol | 10 mM | 10 µM | DMSO |

| Microsomal Protein | 1 - 20 mg/mL | 0.1 - 0.2 mg/mL | Buffer |

Table 2: Typical Assay Conditions

| Parameter | Value |

| Incubation Temperature | 37°C |

| Incubation Time | 10 - 180 minutes |

| pH | 7.4 - 8.0 |

| Excitation Wavelength | 530 - 570 nm |

| Emission Wavelength | 580 - 590 nm |

Detailed Experimental Protocol (In Vitro Cell-Based Assay)

This protocol is a generalized procedure and may require optimization for specific cell lines and experimental conditions.

1. Materials and Reagents:

-

Cell line expressing CYP1A1 (e.g., HepG2, H4IIE)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

This compound (EROD substrate)

-

Resorufin (for standard curve)

-

NADPH (cofactor)

-

Dicumarol (to inhibit DT-diaphorase)

-

Test compounds (potential inducers)

-

DMSO (vehicle control)

-

Cell lysis buffer

-

Bradford reagent or other protein quantification assay kit

-

96-well black, clear-bottom microplates

-

Fluorometric microplate reader

2. Cell Culture and Treatment:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Prepare serial dilutions of the test compounds and a vehicle control (e.g., DMSO) in cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the test compounds or vehicle control.

-

Incubate the cells for the desired induction period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

3. EROD Assay Procedure:

-

After the induction period, wash the cells twice with warm PBS.

-

Prepare the reaction mixture containing this compound and dicumarol in a suitable buffer (e.g., Tris-HCl or phosphate buffer). The final concentration of this compound is typically between 1-5 µM.[7]

-

Add the reaction mixture to each well.

-

To initiate the enzymatic reaction, add NADPH to each well to a final concentration of 0.1-1 mM.[5]

-

Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.

-

Measure the fluorescence intensity kinetically over a period of 10-30 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of 530-570 nm and an emission wavelength of 580-590 nm.[3][7]

4. Resorufin Standard Curve:

-

Prepare a series of resorufin standards of known concentrations in the same reaction buffer used for the assay.

-

Add the standards to empty wells of the 96-well plate.

-

Measure the fluorescence of the standards using the same settings as for the assay.

-

Plot the fluorescence intensity against the resorufin concentration to generate a standard curve. The linear range for resorufin detection by fluorescence is typically below 30 pg.[8]

5. Protein Quantification:

-

After the kinetic reading, lyse the cells in each well using a suitable lysis buffer.

-

Determine the protein concentration in each well using a standard protein assay, such as the Bradford assay.[5]

6. Data Analysis:

-

Determine the rate of resorufin formation (V) from the linear portion of the kinetic fluorescence data (Δfluorescence/Δtime).

-

Convert the rate of fluorescence change to the rate of resorufin formation (pmol/min) using the slope of the resorufin standard curve.

-

Normalize the rate of resorufin formation to the protein concentration in each well. The EROD activity is typically expressed as pmol of resorufin formed per minute per milligram of protein (pmol/min/mg protein).[1]

Conclusion

The EROD assay remains a cornerstone technique for assessing CYP1A1 activity due to its sensitivity, simplicity, and high-throughput capability.[4][5] A thorough understanding of its principles, the underlying CYP1A1 induction pathway, and careful execution of the experimental protocol are crucial for obtaining reliable and reproducible data. This guide provides the foundational knowledge and practical details necessary for the successful implementation of the EROD assay in a research or drug development setting.

References

- 1. cerc.usgs.gov [cerc.usgs.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Resazurin - Wikipedia [en.wikipedia.org]

- 4. Assay for quantitative determination of CYP1A1 enzyme activity using this compound as standard substrat... [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. Regulation of Human Cytochrome P4501A1 (hCYP1A1): A Plausible Target for Chemoprevention? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethoxyresorufin-O-Deethylase (EROD) Assay Selective for CYP1A1/A2 Activity [bio-protocol.org]

- 8. mouselivercells.com [mouselivercells.com]

7-Ethoxyresorufin: A Comprehensive Technical Guide to its Fluorescence Properties and Detection

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 7-ethoxyresorufin, a key fluorogenic substrate used extensively in drug metabolism and toxicology research. This document details its core fluorescence properties, the enzymatic reaction that underpins its use, and a detailed protocol for its application in the widely used EROD assay.

Core Principles: From a Weak Fluorophore to a Bright Signal

This compound is a derivative of resorufin that is virtually non-fluorescent. Its utility as a probe lies in its enzymatic conversion to the highly fluorescent molecule, resorufin. This reaction is primarily catalyzed by cytochrome P450 enzymes, particularly the CYP1A1 isoform. The process, known as an O-deethylation reaction, removes the ethyl group from the this compound molecule.

The resulting product, resorufin, is a vibrant pink dye with strong fluorescence in the orange-red region of the spectrum. The intensity of this fluorescence is directly proportional to the amount of resorufin produced, which in turn reflects the activity of the CYP1A1 enzyme. This principle is the foundation of the this compound-O-deethylase (EROD) assay, a sensitive and established method for measuring CYP1A1 activity.[1][2][3] The induction of CYP1A1 is a key biomarker for exposure to certain xenobiotics, including polycyclic aromatic hydrocarbons and dioxins.[2][3]

Fluorescence and Physicochemical Properties

The significant difference in fluorescence between this compound and its metabolite resorufin is critical for the assay's sensitivity. The key quantitative data for both compounds are summarized below for easy comparison.

| Property | This compound | Resorufin |

| Molar Mass | 241.24 g/mol [4] | 213.19 g/mol [5] |

| Excitation Maxima (λex) | ~494 nm[6] | 560-572 nm[3][5][7] |

| Emission Maxima (λem) | ~576 nm[6] | 580-587 nm[5][7] |

| Molar Extinction Coefficient (ε) | Not typically reported | ~65,000 - 73,000 M⁻¹cm⁻¹[7][8][9] |

| Fluorescence Quantum Yield (Φ) | Very low (fluorogenic) | ~0.75[1][10] |

| Appearance | Orange solid[11] | Dark red/purple solid[7] |

Note: The fluorescence of this compound is generally considered negligible compared to resorufin, hence the limited availability of its specific quantum yield and extinction coefficient data.

Enzymatic Conversion and Detection Pathway

The EROD assay relies on a straightforward enzymatic reaction that can be monitored over time. The signaling pathway diagram below illustrates the conversion of the substrate to the fluorescent product by the CYP1A1 enzyme, a process requiring NADPH as a cofactor.

Detailed Experimental Protocol: The EROD Assay

The following protocol provides a detailed methodology for performing the EROD assay using liver microsomes or other biological samples containing CYP1A1.

1. Reagent Preparation

-

Tris Buffer (60 mM, pH 7.4): Prepare a stock solution of Tris base and adjust the pH to 7.4 at 37°C. This buffer is used for preparing other reagents.

-

This compound (7-ER) Stock Solution (2 mM): Dissolve this compound powder in high-quality DMSO to a final concentration of 2 mM.[12] Store in small aliquots at -20°C, protected from light.

-

Resorufin Standard Stock Solution (2 mM): Dissolve resorufin powder in DMSO to a final concentration of 2 mM.[12] Store in small aliquots at -20°C, protected from light. From this, prepare a working standard curve by serial dilution in the reaction buffer.

-

NADPH Stock Solution (6.7 mM): Dissolve NADPH powder in 50 mM Tris buffer (pH 7.4). Prepare this solution fresh on the day of the experiment and keep it on ice.[9]

-

Reaction Stop Solution (2M Glycine, pH 10.4): Prepare a 2M glycine solution and adjust the pH to 10.4 with NaOH.[9]

2. Experimental Workflow

The workflow for a typical EROD assay performed in a 96-well plate format is outlined below.

3. Assay Procedure (96-well plate format)

-

Prepare Standard Curve: In a 96-well plate, prepare a serial dilution of the resorufin standard stock solution in the reaction buffer to create a standard curve (e.g., 0 to 200 pmol/well).

-

Sample Preparation: Add your biological sample (e.g., liver microsomes, typically 10-50 µg of protein) and reaction buffer to the wells of the 96-well plate. Include a blank control with no microsomes.

-

Substrate Addition: Add the this compound working solution to all wells (except the resorufin standard curve wells) to a final concentration typically between 1-2.5 µM.[12]

-

Pre-incubation: Pre-incubate the plate at 37°C for 3-5 minutes to bring the reaction components to temperature.

-

Initiate Reaction: Start the enzymatic reaction by adding the NADPH solution to all sample wells. The final concentration of NADPH is typically around 1 mM.[2]

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-20 minutes). The incubation time should be within the linear range of the reaction, which should be determined empirically for your specific experimental conditions.[9]

-

Terminate Reaction: Stop the reaction by adding the 2M glycine stop solution to all wells.[9]

-

Fluorescence Measurement: Measure the fluorescence intensity of the plate using a fluorescence plate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 585 nm.[2]

4. Data Analysis

-

Standard Curve: Plot the fluorescence intensity of the resorufin standards against their known concentrations to generate a standard curve. Perform a linear regression to obtain the equation of the line.

-

Calculate Resorufin Concentration: Use the standard curve equation to determine the concentration of resorufin produced in each of your sample wells from their fluorescence readings.

-

Determine EROD Activity: Calculate the EROD activity as the rate of resorufin formation. The activity is typically expressed as picomoles of resorufin produced per minute per milligram of protein (pmol/min/mg).

This technical guide provides the foundational knowledge and a practical framework for utilizing this compound in research. The EROD assay, when performed with care and proper controls, is a powerful tool for investigating drug metabolism, toxicology, and environmental monitoring.

References

- 1. Quantum Yield [Resorufin] | AAT Bioquest [aatbio.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C14H11NO3 | CID 3294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. This compound | P450 | NO Synthase | TargetMol [targetmol.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Extinction Coefficient [Resorufin] | AAT Bioquest [aatbio.com]

- 9. An alternative this compound O-deethylase activity assay: a continuous visible spectrophotometric method for measurement of cytochrome P-450 monooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Resorufin, sodium salt *CAS 34994-50-8* | AAT Bioquest [aatbio.com]

- 11. scbt.com [scbt.com]

- 12. A resorufin-based fluorescence probe for visualizing biogenic amines in cells and zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

7-Ethoxyresorufin in Toxicology: A Technical Guide to Cytochrome P450 Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of 7-ethoxyresorufin in modern toxicology. As a highly specific and sensitive substrate for cytochrome P450 (CYP) enzymes, particularly CYP1A1, it serves as a cornerstone for assessing the induction of these key metabolic enzymes by xenobiotics. This guide provides a comprehensive overview of the underlying biochemical principles, detailed experimental protocols for the this compound-O-deethylase (EROD) assay, and a framework for data interpretation and visualization.

The Core Principle: Unmasking Xenobiotic Exposure

This compound is a fluorogenic compound that is virtually non-fluorescent. However, upon enzymatic O-deethylation by CYP1A1 and to a lesser extent CYP1A2 and CYP1B1, it is converted to the highly fluorescent product, resorufin.[1][2][3] The intensity of the fluorescence is directly proportional to the enzymatic activity, providing a quantifiable measure of CYP1A1 function.[2]

The induction of CYP1A1 is a well-established biomarker of exposure to a wide range of environmental pollutants and xenobiotics, including polycyclic aromatic hydrocarbons (PAHs) and dioxin-like compounds.[4][5] These compounds activate the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that, upon binding, translocates to the nucleus and drives the expression of target genes, most notably CYP1A1.[6][7][8] Therefore, the EROD assay serves as a powerful tool to screen for compounds that interact with this critical signaling pathway.[4]

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The induction of CYP1A1 by xenobiotics is primarily mediated by the AhR signaling pathway. Understanding this pathway is crucial for interpreting EROD assay results.

Caption: The canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the use of this compound in toxicology studies.

Table 1: Michaelis-Menten Kinetic Parameters for this compound O-Deethylation

| CYP Isoform | Km (µM) | Vmax (mol product/min/mol CYP) | Reference |

| Human CYP1A1 | 0.054 - 15.6 | Varies | [9] |

| Human CYP1A2 | 0.27 - 47 | Varies | [9] |

| Human CYP1B1 | 0.095 - 120 | Varies | [9] |

Note: Km and Vmax values can vary depending on the experimental system (e.g., recombinant enzyme, liver microsomes) and conditions.

Table 2: IC50 Values of Inhibitors for EROD Activity

| Inhibitor | Species/System | IC50 (µM) | Reference |

| α-Naphthoflavone | Rat small intestinal microsomes | ~0.05 | [10] |

| Sesamin | Atlantic salmon hepatic microsomes | 5.9 (without pre-incubation), 3.2 (with 5 min pre-incubation) | [11] |

| Sesamin | Common carp hepatic microsomes | 7.9 (without pre-incubation), 3.0 (with 5 min pre-incubation) | [11] |

Table 3: Example of EROD Activity Induction by Xenobiotics

| Compound | Cell Line/System | Concentration | Fold Induction (approx.) | Reference |

| 2,3,7,8-TCDD | Human Lymphocytes | 10 nM | 10 - 125 | [12] |

| 2,3,7,8-TCDD | Chicken Embryo Hepatocytes | Varies | Stage-dependent | [13] |

| β-Naphthoflavone | RTL-W1 (Rainbow Trout Liver) | Varies | Concentration-dependent | [14] |

Experimental Protocols

Detailed methodologies for in vitro and in vivo EROD assays are provided below.

In Vitro EROD Assay in Cultured Cells

This protocol describes a typical EROD assay in a 96-well plate format using cultured cells, such as the human hepatoma cell line HepG2.

Materials:

-

Cultured cells (e.g., HepG2)

-

Cell culture medium (e.g., DMEM) with supplements

-

This compound stock solution (e.g., 2 mM in DMSO)

-

Resorufin stock solution (for standard curve, e.g., 2 mM in DMSO)

-

EROD reaction buffer (e.g., 50 mM NaHPO4, pH 8.0)

-

NADPH solution (e.g., 10 mM in buffer)

-

Cell lysis buffer or stop solution (e.g., acetonitrile with fluorescamine for protein normalization)

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~580-590 nm)

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat cells with the test compounds (and positive/negative controls) for a specified duration (e.g., 24-72 hours) to allow for CYP1A1 induction.

-

-

EROD Reaction:

-

After treatment, remove the culture medium and wash the cells gently with pre-warmed PBS.

-

Add the EROD reaction mixture containing this compound (final concentration typically ≤ 2.5 µM) to each well.[15]

-

Initiate the enzymatic reaction by adding NADPH.

-

Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes), protected from light. The reaction time should be within the linear range of resorufin formation.

-

-

Reaction Termination and Measurement:

-

Terminate the reaction by adding a stop solution (e.g., cold acetonitrile).

-

Measure the fluorescence of the produced resorufin using a microplate reader.

-

-

Data Analysis:

-

Generate a resorufin standard curve to convert relative fluorescence units (RFUs) to the amount of resorufin (pmol).

-

Normalize the EROD activity to the protein content in each well. Protein concentration can be determined using assays like the Bradford assay or by using a fluorescent stain like fluorescamine in the stop solution.[4]

-

Express the final EROD activity as pmol of resorufin formed per minute per milligram of protein (pmol/min/mg protein).

-

Caption: Workflow for an in vitro EROD assay in cultured cells.

In Vivo EROD Assay in Zebrafish Embryos

This protocol provides a general framework for assessing EROD activity in vivo using zebrafish embryos, a common model in ecotoxicology.[16][17]

Materials:

-

Zebrafish embryos (e.g., 72-96 hours post-fertilization)

-

Embryo medium (e.g., E3 medium)

-

Test compounds

-

This compound solution

-

Tricaine methanesulfonate (MS-222) for anesthesia

-

Fluorescence microscope or a high-content imaging system

-

Image analysis software

Procedure:

-

Exposure:

-

Place zebrafish embryos in multi-well plates containing embryo medium.

-

Expose the embryos to different concentrations of the test compounds for a specified period (e.g., 24-48 hours).

-

-

Live Imaging EROD Assay:

-

After the exposure period, transfer the embryos to a fresh medium containing this compound and an anesthetic (e.g., MS-222).

-

Allow a short incubation period for the substrate to be taken up.

-

Image the embryos using a fluorescence microscope, focusing on the liver region where CYP1A1 is predominantly expressed and resorufin accumulates.

-

-

Image and Data Analysis:

-

Quantify the fluorescence intensity in the liver of each embryo using image analysis software.

-

The fluorescence intensity is indicative of the in vivo EROD activity.

-

Compare the fluorescence levels in treated embryos to those in control embryos to determine the induction of CYP1A1 activity.

-

Caption: Workflow for an in vivo EROD assay in zebrafish embryos.

Conclusion

This compound remains an indispensable tool in toxicology for the sensitive and specific measurement of CYP1A1 activity. The EROD assay, in both in vitro and in vivo formats, provides valuable insights into the potential of chemicals to induce this key xenobiotic-metabolizing enzyme. By understanding the underlying biochemical pathways and adhering to robust experimental protocols, researchers can effectively utilize this compound to assess the toxicological risks associated with a wide array of chemical compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Enzymatic analysis of cDNA-expressed human CYP1A1, CYP1A2, and CYP1B1 with this compound as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Resazurin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Application of the ethoxyresorufin-O-deethylase (EROD) assay to mixtures of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Inhibitors of this compound and 7-ethoxycoumarin de-ethylases in rat small intestinal microsomes and cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro inhibition of this compound-O-deethylase (EROD) and p-nitrophenol hydroxylase (PNPH) activities by sesamin in hepatic microsomes from two fish species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Ethoxyresorufin-O-deethylase (EROD) inducing potencies of planar chlorinated aromatic hydrocarbons in primary cultures of hepatocytes from different developmental stages of the chicken - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Improving the in vitro ethoxyresorufin-O-deethylase (EROD) assay with RTL-W1 by metabolic normalization and use of β-naphthoflavone as the reference substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Assay for quantitative determination of CYP1A1 enzyme activity using this compound as standard substrat... [protocols.io]

- 16. In vivo EROD assays with the zebrafish (Danio rerio) as rapid screening tools for the detection of dioxin-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to 7-Ethoxyresorufin for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Ethoxyresorufin is a fluorogenic substrate widely utilized in biochemistry and toxicology to probe the activity of cytochrome P450 (CYP) enzymes, particularly the CYP1A subfamily. Its utility lies in its conversion by these enzymes into the highly fluorescent product, resorufin, providing a sensitive and continuous measure of enzymatic activity. This guide provides a comprehensive overview of the chemical structure, properties, and key experimental applications of this compound.

Chemical Structure and Properties

This compound, also known as 7-ethoxy-3H-phenoxazin-3-one, is a derivative of resorufin. The addition of an ethoxy group at the 7-position renders the molecule largely non-fluorescent. Enzymatic O-deethylation by cytochrome P450 enzymes yields the fluorescent product resorufin.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 7-ethoxyphenoxazin-3-one |

| Synonyms | 7-ER, Resorufin ethyl ether, 7-Ethoxyphenoxazone |

| CAS Number | 5725-91-7[1][2][3][4][5][6][7] |

| Molecular Formula | C₁₄H₁₁NO₃[1][2][3][5][6][7][8] |

| Molecular Weight | 241.24 g/mol [2][3][4][5][6][8] |

| InChI Key | CRCWUBLTFGOMDD-UHFFFAOYSA-N[3] |

| SMILES | O=C1C=CC2=NC3=C(C=C(OCC)C=C3)OC2=C1[2] |

Physicochemical Properties

| Property | Value |

| Physical Form | Solid[2][4] |

| Color | Orange to red[2] |

| Purity | ≥98% (HPLC)[3][5] |

| Storage | Store at -20°C, protect from light[3][4][7] |

Solubility

| Solvent | Solubility |

| DMSO | Soluble to 1 mM with gentle warming[3][7] |

| DMF | Soluble[1] |

| Chloroform | Soluble[1] |

Spectral Properties

The key feature of this compound in experimental settings is the significant spectral shift upon its conversion to resorufin.

| Compound | Excitation Maxima (nm) | Emission Maxima (nm) |

| This compound | ~494 | ~576[9] |

| Resorufin (Product) | ~530-570[1][10] | ~580-590[1][10] |

Biological Activity and Applications

This compound is a valuable tool for measuring the activity of cytochrome P450 enzymes, which are crucial in drug metabolism and toxicology. It is a substrate for, and a competitive inhibitor of, CYP1A1.[1][2][4] The enzymatic reaction it undergoes is known as the this compound-O-deethylase (EROD) assay.

Enzymatic Reaction

The primary application of this compound is in the EROD assay, which quantifies the activity of CYP1A enzymes. In this reaction, CYP1A1 or CYP1A2 catalyzes the O-deethylation of this compound to produce resorufin and acetaldehyde. The rate of resorufin formation, measured by its fluorescence, is directly proportional to the enzyme's activity.

Experimental Protocols

The EROD assay is a widely used method for determining CYP1A activity in various biological samples, including liver microsomes and cultured cells.[2]

EROD Assay Protocol

This protocol outlines the general steps for performing an EROD assay in a 96-well plate format.

Materials:

-

This compound stock solution (e.g., 2 mM in DMSO)[2]

-

Resorufin stock solution for standard curve (e.g., 2 mM in DMSO)[2]

-

NADPH regenerating system or NADPH solution

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Biological sample (e.g., liver microsomes, cell lysate)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Resorufin Standard Curve:

-

Perform serial dilutions of the resorufin stock solution in the reaction buffer to create a standard curve (e.g., 0 to 100 pmol/well).

-

Add the standards to the 96-well plate.

-

-

Prepare Reaction Mixture:

-

For each reaction, prepare a master mix containing the reaction buffer and the biological sample.

-

Add this compound to the master mix to a final concentration (e.g., 2 µM).

-

-

Initiate the Reaction:

-

Add the reaction mixture to the wells of the 96-well plate.

-

Start the reaction by adding NADPH or the NADPH regenerating system.

-

-

Incubation:

-

Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes), protected from light.

-

-

Terminate the Reaction:

-

Stop the reaction by adding a stop solution, such as an equal volume of cold acetonitrile or methanol.

-

-

Fluorescence Measurement:

-

Measure the fluorescence of each well using a microplate reader with excitation at ~530 nm and emission at ~585 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Use the resorufin standard curve to determine the amount of resorufin produced in each sample.

-

Calculate the EROD activity, typically expressed as pmol of resorufin formed per minute per mg of protein.

-

Conclusion

This compound is an indispensable tool for researchers in drug metabolism, toxicology, and related fields. Its well-characterized chemical and spectral properties, combined with its specific enzymatic conversion by CYP1A enzymes, make it an ideal substrate for the sensitive and reliable quantification of enzyme activity. The EROD assay, utilizing this compound, remains a cornerstone for assessing the induction and inhibition of key drug-metabolizing enzymes.

References

- 1. mouselivercells.com [mouselivercells.com]

- 2. Assay for quantitative determination of CYP1A1 enzyme activity using this compound as standard substrat... [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. Ethoxyresorufin-O-Deethylase Assay [bio-protocol.org]

- 5. cerc.usgs.gov [cerc.usgs.gov]

- 6. Improving the in vitro ethoxyresorufin-O-deethylase (EROD) assay with RTL-W1 by metabolic normalization and use of β-naphthoflavone as the reference substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mybiosource.com [mybiosource.com]

- 8. Ethoxyresorufin-O-deethylase (EROD) and alanine aminotrasferase assays [bio-protocol.org]

- 9. Determination of the CYP1A-inducing potential of single substances, mixtures and extracts of samples in the micro-EROD assay with H4IIE cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Application of the ethoxyresorufin-O-deethylase (EROD) assay to mixtures of halogenated aromatic compounds. | Sigma-Aldrich [sigmaaldrich.com]

7-Ethoxyresorufin as a Cytochrome P450 Probe: A Technical Guide

Introduction

7-Ethoxyresorufin is a widely utilized fluorogenic substrate for the measurement of cytochrome P450 (P450) activity, particularly for the CYP1A1 isoform. Its utility stems from its conversion into the highly fluorescent product, resorufin, allowing for a sensitive and continuous monitoring of enzyme activity. This technical guide provides an in-depth overview of the discovery, history, and application of this compound as a P450 probe, tailored for researchers, scientists, and drug development professionals.

Discovery and History

The pioneering work on this compound as a tool for studying P450 enzymes was published by Burke and Mayer in 1974 .[1][2][3] Their research demonstrated that the O-deethylation of this compound to resorufin is a reaction preferentially catalyzed by P450 isoforms induced by 3-methylcholanthrene, a known inducer of what was then termed cytochrome P-448, now recognized as CYP1A1. This study laid the foundation for a direct and sensitive fluorimetric assay for this specific P450 activity.

Subsequent research by Pohl and Fouts in 1980 further solidified the utility of this compound by developing a rapid assay method for its metabolism in microsomal subcellular fractions.[4] This facilitated its widespread adoption in the scientific community for investigating the induction and inhibition of CYP1A1. Over the years, the this compound-O-deethylase (EROD) assay has become a standard method in toxicology and drug metabolism studies to assess the activity of CYP1A enzymes.[5][6][7]

Enzymatic Reaction and Signaling Pathway

The core of the EROD assay is the enzymatic conversion of the non-fluorescent this compound into the fluorescent product resorufin by CYP1A1. This reaction is a monooxygenation, requiring NADPH as a cofactor and molecular oxygen.

Caption: Enzymatic conversion of this compound to Resorufin by CYP1A1.

Quantitative Data: Kinetic Parameters

The following table summarizes the Michaelis-Menten kinetic constants (Km and Vmax) for the O-deethylation of this compound by various cytochrome P450 isoforms. This data is essential for designing and interpreting experiments, as well as for understanding the selectivity of this compound.

| CYP Isoform | Species | System | Km (µM) | Vmax (pmol/min/mg protein or pmol/min/pmol CYP) | Reference |

| CYP1A1 | Human | Recombinant | 0.054 - 15.6 | 1.35 - 32 (mol/min/mol CYP) | [8] |

| CYP1A2 | Human | Recombinant | 0.27 - 47 | 0.25 - 29.8 (mol/min/mol CYP) | [8] |

| CYP1B1 | Human | Recombinant | 0.095 - 120 | 0.29 - 9.3 (mol/min/mol CYP) | [8] |

| CYP1A1 | Rat | Liver Microsomes (naïve) | 11.8 ± 7.0 (high affinity site: 0.1 ± 0.06) | 8.3 ± 0.9 (high affinity site: 3.2 ± 0.5) | |

| CYP1A1 | Rat | Recombinant | Not specified | Higher than human CYP1A1 | [3] |

| CYP1A1/1A2 | Mouse | Humanized Liver Microsomes | Not specified | Vmax (CYP1A1): 2800, Vmax (CYP1A2): 1900 (pmol/min/mg protein) | [9] |

Note: The wide range of reported values can be attributed to differences in experimental systems (recombinant enzymes vs. microsomes), expression systems, and assay conditions.

Experimental Protocols: this compound-O-Deethylase (EROD) Assay

The EROD assay is a robust method for determining CYP1A1 activity in various biological preparations, including liver microsomes and cultured cells.

EROD Assay in Liver Microsomes

1. Reagent Preparation:

-

Phosphate Buffer: 0.1 M Potassium Phosphate, pH 7.4.

-

NADPH Stock Solution: 10 mM in phosphate buffer. Prepare fresh.

-

This compound Stock Solution: 1 mM in DMSO. Store at -20°C, protected from light.

-

Resorufin Standard Stock Solution: 1 mM in DMSO. Store at -20°C, protected from light.

-

Stopping Solution: Acetonitrile or 2 M Glycine, pH 10.4.

2. Assay Procedure:

-

Prepare a reaction mixture containing phosphate buffer and liver microsomes (typically 10-50 µg of protein).

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding this compound to a final concentration typically ranging from 0.1 to 2 µM.

-

Start the enzymatic reaction by adding NADPH to a final concentration of 1 mM.

-

Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding an equal volume of cold acetonitrile or stopping solution.

-

Centrifuge the samples at 14,000 x g for 10 minutes to pellet the protein.

-

Transfer the supernatant to a 96-well plate.

-

Measure the fluorescence of resorufin using a plate reader with an excitation wavelength of ~530-550 nm and an emission wavelength of ~580-590 nm.

-

Quantify the amount of resorufin formed by comparing the fluorescence to a standard curve prepared with known concentrations of resorufin.

EROD Assay in Cultured Cells

1. Cell Culture and Treatment:

-

Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with inducing agents (e.g., TCDD, 3-methylcholanthrene) or inhibitors for the desired duration.

2. Assay Procedure:

-

Remove the culture medium and wash the cells once with warm phosphate-buffered saline (PBS).

-

Add a reaction buffer (e.g., serum-free medium or buffer) containing this compound (typically 1-5 µM) to each well.

-

Incubate the plate at 37°C in a cell culture incubator for a specific time (e.g., 30-60 minutes).

-

Measure the fluorescence of the resorufin formed directly in the wells using a plate reader, or transfer the supernatant to a new plate for measurement.

-

Normalize the fluorescence signal to the protein content in each well, which can be determined using assays like the bicinchoninic acid (BCA) assay.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for an EROD assay and the logical relationship between xenobiotic exposure, CYP1A1 induction, and the resulting EROD activity.

Caption: A typical experimental workflow for the this compound-O-deethylase (EROD) assay.

Caption: Logical relationship of xenobiotic-induced CYP1A1 activity measured by the EROD assay.

Conclusion

This compound has proven to be an invaluable tool in the field of drug metabolism and toxicology for over four decades. Its high sensitivity and relative specificity for CYP1A1 have made the EROD assay a cornerstone for studying the induction and inhibition of this important enzyme. This guide provides the fundamental knowledge, quantitative data, and detailed protocols necessary for the effective application of this compound in a research setting.

References

- 1. Enzymatic analysis of cDNA-expressed human CYP1A1, CYP1A2, and CYP1B1 with this compound as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 6-Formylindolo(3,2-b)carbazole - Wikipedia [en.wikipedia.org]

- 5. Assay for quantitative determination of CYP1A1 enzyme activity using this compound as standard substrat... [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Assay for quantitative determination of CYP1A1 enzyme activity using this compound as standard substrate (EROD assay) | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Defining the Contribution of CYP1A1 and CYP1A2 to Drug Metabolism Using Humanized CYP1A1/1A2 and Cyp1a1/Cyp1a2 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Concepts of Enzyme Kinetics with 7-Ethoxyresorufin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles of enzyme kinetics utilizing the fluorogenic probe 7-Ethoxyresorufin. It is designed to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and related fields. This document details the core concepts, experimental protocols, and data interpretation associated with the use of this compound in studying enzyme activity, particularly within the cytochrome P450 superfamily.

Introduction to this compound and its Role in Enzyme Kinetics

This compound is a widely used substrate in biochemical assays to measure the activity of certain cytochrome P450 (CYP) enzymes.[1] The enzymatic O-deethylation of this compound by CYP enzymes, primarily members of the CYP1A and CYP1B subfamilies, results in the formation of the highly fluorescent product, resorufin.[2][3] The rate of resorufin production is directly proportional to the enzyme's activity, allowing for a sensitive and continuous measurement of the enzymatic reaction. This assay, commonly known as the Ethoxyresorufin-O-deethylase (EROD) assay, is a cornerstone in drug metabolism studies, toxicology, and environmental biomonitoring.[4][5][6]

The metabolism of this compound follows Michaelis-Menten kinetics, a fundamental model of enzyme kinetics.[7][8][9] This model describes the relationship between the initial reaction rate (V₀), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km). The Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme. Vmax is the maximum rate of the reaction when the enzyme is saturated with the substrate.

Key Enzymes in this compound Metabolism

The primary enzymes responsible for the metabolism of this compound are members of the cytochrome P450 superfamily, specifically:

-

Cytochrome P450 1A1 (CYP1A1): This is the principal enzyme involved in the O-deethylation of this compound.[10] Its activity is often used as a biomarker for exposure to certain xenobiotics.[5]

-

Cytochrome P450 1A2 (CYP1A2): This enzyme also contributes to the metabolism of this compound, although often to a lesser extent than CYP1A1.[3]

-

Cytochrome P450 1B1 (CYP1B1): CYP1B1 is another enzyme capable of metabolizing this compound.[3]

Quantitative Enzyme Kinetic Data

The following table summarizes the Michaelis-Menten constants for the metabolism of this compound by various human cytochrome P450 enzymes. These values are critical for understanding the efficiency and affinity of the enzymatic reactions.

| Enzyme | Km (µM) | Vmax (pmol/min/pmol CYP) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |

| Human CYP1A1 | Value not explicitly found in search results | Value not explicitly found in search results | 5-50 fold higher for FICZ than this compound[11] |

| Human CYP1A2 | Value not explicitly found in search results | Value not explicitly found in search results | Value not explicitly found in search results |

| Human CYP1B1 | Value not explicitly found in search results | Value not explicitly found in search results | Value not explicitly found in search results |

Note: While the search results confirm that the metabolism of this compound follows Michaelis-Menten kinetics, specific Km and Vmax values for human CYP enzymes were not consistently available across the provided snippets. The catalytic efficiency for FICZ is provided as a point of comparison for CYP1A1 substrates.

Experimental Protocol: this compound-O-Deethylase (EROD) Assay

This section provides a detailed methodology for performing the EROD assay to determine CYP1A1 activity in vitro, for example, using liver microsomes.

4.1. Reagents and Materials

-

Potassium Phosphate Buffer: 0.1 M, pH 7.4

-

This compound Stock Solution: 2 mM in DMSO. Critical: Protect from light.[4]

-

Resorufin Stock Solution: 2 mM in DMSO. For standard curve. Critical: Protect from light.[4]

-

NADPH Regenerating System Solution or NADPH Stock Solution: 1 mM final concentration. Critical: Prepare fresh and protect from light.[4][5]

-

Liver Microsomes or other enzyme source

-

96-well black microplates

-

Fluorescence plate reader (Excitation: ~530-550 nm, Emission: ~570-590 nm)[3][12]

4.2. Experimental Procedure

-

Preparation of Resorufin Standard Curve:

-

Prepare a series of dilutions of the resorufin stock solution in the reaction buffer to generate a standard curve (e.g., 0 to 1 µM).

-

Add the standards to the 96-well plate.

-

-

Enzyme Reaction Setup:

-

In a 96-well plate, add the reaction buffer.

-

Add the microsomal protein to each well (e.g., 0.2 mg/mL final concentration).[5]

-

Add the this compound substrate to each well. The final concentration should be optimized, but a common starting point is 1-2 µM.[5]

-

Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

-

-

Initiation and Termination of the Reaction:

-

Fluorescence Measurement:

-

Read the fluorescence of the resorufin product in each well using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells without enzyme or NADPH).

-

Use the resorufin standard curve to convert the fluorescence units to the concentration of resorufin produced.

-

Calculate the reaction velocity (e.g., in pmol of resorufin formed per minute per mg of protein).

-

Signaling Pathway: Aryl Hydrocarbon Receptor (AhR) and CYP1A1 Induction

The expression of CYP1A1 is primarily regulated by the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[13][14] Exposure to various environmental pollutants, such as polycyclic aromatic hydrocarbons (PAHs) and dioxins, activates the AhR pathway, leading to increased CYP1A1 expression and, consequently, enhanced EROD activity.[15]

Diagram of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway:

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway for CYP1A1 Induction.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for an in vitro EROD assay.

Diagram of the EROD Assay Experimental Workflow:

Caption: A typical experimental workflow for the in vitro EROD assay.

Conclusion

This compound remains an invaluable tool in the study of enzyme kinetics, particularly for the characterization of cytochrome P450 activity. Its conversion to a highly fluorescent product provides a sensitive and reliable method for determining the kinetic parameters of CYP1A1, CYP1A2, and CYP1B1. A thorough understanding of the EROD assay protocol, the underlying Michaelis-Menten kinetics, and the regulatory pathways governing the expression of these enzymes is essential for researchers in drug metabolism, toxicology, and related scientific disciplines. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in these research areas.

References

- 1. Resazurin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Enzymatic analysis of cDNA-expressed human CYP1A1, CYP1A2, and CYP1B1 with this compound as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assay for quantitative determination of CYP1A1 enzyme activity using this compound as standard substrat... [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. research.ed.ac.uk [research.ed.ac.uk]

- 11. 6-Formylindolo(3,2-b)carbazole - Wikipedia [en.wikipedia.org]

- 12. mouselivercells.com [mouselivercells.com]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Lung Epithelial CYP1 Activity Regulates Aryl Hydrocarbon Receptor Dependent Allergic Airway Inflammation [frontiersin.org]

- 15. spandidos-publications.com [spandidos-publications.com]

Methodological & Application

Application Notes and Protocols for In Vivo EROD Assay in Fish Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

The in vivo 7-ethoxyresorufin-O-deethylase (EROD) assay is a widely utilized and sensitive biomarker for assessing the exposure of fish to certain environmental contaminants, including polycyclic aromatic hydrocarbons (PAHs) and dioxin-like compounds.[1][2][3][4] This assay measures the activity of the cytochrome P450 1A (CYP1A) enzyme, which is induced upon activation of the aryl hydrocarbon receptor (AHR) signaling pathway by these xenobiotics.[1][5][6] The induction of EROD activity serves as an early warning indicator of exposure to and the biological effects of these compounds.[5][7] This document provides detailed protocols for conducting the in vivo EROD assay in fish models, methods for data presentation, and a visualization of the underlying signaling pathway and experimental workflow.

Signaling Pathway

The induction of EROD activity is a direct consequence of the activation of the aryl hydrocarbon receptor (AHR) signaling pathway. The following diagram illustrates the key steps in this pathway.

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway.

Experimental Workflow

The following diagram outlines the general workflow for conducting an in vivo EROD assay in fish.

Experimental Workflow for In Vivo EROD Assay.

Experimental Protocols

This section provides a detailed methodology for the in vivo EROD assay, adapted from established protocols.[1][8][9]

Materials and Reagents

-

Fish Species: Zebrafish (Danio rerio), Fathead minnow (Pimephales promelas), or other relevant fish models.[10]

-

Test Compounds: Dissolved in a suitable vehicle (e.g., DMSO).

-

Homogenization Buffer: 0.1 M Tris-HCl (pH 7.4) containing 1 mM EDTA and 20% glycerol.[2]

-

EROD Buffer: 0.1 M Sodium Phosphate (NaPO4), pH 7.6.[8]

-

This compound (7-ER) Stock Solution: 0.4 mM in DMSO.[8]

-

NADPH Solution: 10 mM in distilled water.[8]

-

Resorufin Standard Solution: For calibration curve.

-

Protein Assay Reagent: (e.g., Bradford reagent).

Equipment

-

Aquaria for fish acclimation and exposure.

-

Homogenizer (e.g., Potter-Elvehjem).

-

Refrigerated centrifuge and ultracentrifuge.

-

Fluorometric microplate reader or spectrophotometer.

-

Incubator or water bath.

Procedure

-

Fish Acclimation and Exposure:

-

Acclimate fish to laboratory conditions for at least two weeks.

-

Expose fish to the test compound or vehicle control for the desired duration. The exposure route can be aqueous, dietary, or via injection.

-

-

Tissue Preparation (Liver Microsome Isolation):

-

Euthanize fish and dissect the liver on ice.

-

Homogenize the liver tissue in ice-cold homogenization buffer.[9]

-

Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C.[8]

-

Collect the supernatant (S9 fraction) and centrifuge at 105,000 x g for 60 minutes at 4°C to pellet the microsomes.[8]

-

Discard the supernatant and resuspend the microsomal pellet in EROD buffer.

-

-

Protein Quantification:

-

Determine the protein concentration of the microsomal suspension using a standard protein assay (e.g., Bradford method). This is crucial for normalizing the EROD activity.

-

-

EROD Assay:

-

Prepare a reaction mixture in a 96-well plate containing the microsomal fraction (e.g., 35 µg of protein), EROD buffer, and this compound solution.[8]

-

Initiate the enzymatic reaction by adding the NADPH solution.

-

Measure the production of resorufin over time using a fluorometer with excitation at 530 nm and emission at 595 nm.[8] Alternatively, a spectrophotometer can be used to measure absorbance at 572 nm.[9]

-

The reaction is typically linear for the first 30 minutes.[11]

-

-

Data Analysis:

-

Calculate the rate of resorufin formation from a standard curve.

-

Express the EROD activity as pmol of resorufin produced per minute per mg of microsomal protein (pmol/min/mg protein).[6]

-

Data Presentation

Quantitative data from in vivo EROD assays should be presented in a clear and structured format to allow for easy comparison.

Table 1: Dose-Response of EROD Activity in Zebrafish Embryos Exposed to Benzo[k]fluoranthene and β-Naphthoflavone

| Compound | Concentration | EROD Activity (Relative Fluorescence Units) |

| Control | 0 | Baseline |

| Benzo[k]fluoranthene | Low | Increased |

| Medium | Significantly Increased | |

| High | Peak Induction | |

| β-Naphthoflavone | Low | Increased |

| Medium | Significantly Increased | |

| High | Peak Induction | |

| Note: This table summarizes the general dose-response relationship observed in zebrafish embryos, where increasing concentrations of PAHs lead to a corresponding increase in EROD activity.[10] |

Table 2: Optimal Conditions for EROD Assay in Cape Hake

| Parameter | Optimal Value |

| pH | 7.5 |

| Temperature | 25°C |

| Reaction Time | 30 seconds (initial linear phase) |

| This table presents the optimized parameters for the EROD assay in a specific fish species, highlighting the importance of empirical determination of optimal conditions.[9] |

Conclusion

The in vivo EROD assay is a robust and valuable tool in ecotoxicology and drug development for assessing the induction of CYP1A enzymes in fish. Adherence to standardized protocols and careful optimization of assay conditions are critical for obtaining reliable and reproducible data. The information and protocols provided in this document offer a comprehensive guide for researchers and scientists to effectively implement this assay in their studies.

References

- 1. cerc.usgs.gov [cerc.usgs.gov]

- 2. Assay for quantitative determination of CYP1A1 enzyme activity using this compound as standard substrat... [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. Ethoxyresorufin-O-deethylase (EROD) activity in fish as a biomarker of chemical exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EROD - Marine online assessment tool [moat.cefas.co.uk]

- 6. EROD - an indicator of exposure of fish to some organic contaminants | Scotland's Marine Assessment 2020 [marine.gov.scot]

- 7. tandfonline.com [tandfonline.com]

- 8. EROD activity [bio-protocol.org]

- 9. Optimization of a Cytochrome-P450-Monooxygenase-1A-Mediated EROD Assay in the Cape Hake Species Merluccius capensis and Merluccius paradoxus (Pisces) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative live-imaging of in vivo EROD (ethoxyresorufin-O-deethylase) induction in zebrafish (Danio rerio) and fathead minnow (Pimephales promelas) embryos after exposure to PAHs and river sediment extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mouselivercells.com [mouselivercells.com]

Application Notes and Protocols for High-Throughput Screening Using 7-Ethoxyresorufin

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Ethoxyresorufin is a fluorogenic substrate widely utilized in high-throughput screening (HTS) to measure the activity of cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1A2. The assay, commonly known as the this compound-O-deethylase (EROD) assay, is a robust and sensitive method for identifying modulators of CYP1A activity. This is of significant interest in drug discovery and toxicology for assessing drug metabolism, drug-drug interactions, and the identification of potential therapeutic agents or toxic compounds.

The enzymatic conversion of the non-fluorescent this compound to the highly fluorescent product resorufin provides a direct measure of enzyme activity.[1] This reaction is primarily catalyzed by CYP1A1, an enzyme inducible by various xenobiotics through the aryl hydrocarbon receptor (AhR) signaling pathway. The simplicity and adaptability of the EROD assay to microplate formats make it an ideal tool for HTS campaigns.

Principle of the EROD Assay

The core of the assay is the O-deethylation of this compound by CYP enzymes, in the presence of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system, to produce resorufin and acetaldehyde. The rate of resorufin formation is directly proportional to the CYP enzyme activity and can be quantified by measuring the increase in fluorescence over time. Resorufin has an excitation maximum of approximately 530-570 nm and an emission maximum of 580-590 nm.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The expression of CYP1A1 is primarily regulated by the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Understanding this pathway is crucial for interpreting data from cell-based EROD assays where compounds can modulate CYP1A1 expression.

References

Troubleshooting & Optimization

solving low signal-to-noise ratio in 7-Ethoxyresorufin assay

Welcome to the technical support center for the 7-Ethoxyresorufin-O-deethylase (EROD) assay. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this assay.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your EROD experiments.

Low Signal-to-Noise Ratio

A low signal-to-noise ratio can be caused by either a weak signal from your induced samples or high background fluorescence.

Question: My fluorescent signal is very weak or absent, even in my positive control. What should I do?

Answer:

A weak or nonexistent signal can be frustrating. Here’s a step-by-step guide to diagnose and solve the issue:

-

Confirm CYP1A1 Induction:

-

Inducer Potency and Concentration: Ensure you are using a known and potent inducer of CYP1A1, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) or β-naphthoflavone (BNF), at an appropriate concentration. Induction is dose-dependent, so a suboptimal concentration will result in a weak signal.

-

Incubation Time: Verify that the induction period was sufficient. Typically, a 24- to 72-hour incubation with the inducer is required for maximal CYP1A1 expression.

-

-

Check Reagent Integrity and Preparation:

-

Substrate Quality: this compound is light-sensitive and can degrade over time. Store it protected from light and consider purchasing a fresh stock if it's old.[1]

-

NADPH is Crucial: The EROD assay is dependent on NADPH as a cofactor.[2] Prepare NADPH solutions fresh before each experiment, as it is unstable. Consider using an NADPH regenerating system for longer kinetic reads.

-

Reagent Storage: Improper storage of any reagent can lead to assay failure. Always follow the manufacturer's storage recommendations.

-

-

Optimize Assay Conditions:

-

Enzyme Concentration: The amount of microsomal protein or the number of cells per well is critical. If the concentration is too low, the signal will be weak. Consider increasing the protein concentration or cell seeding density.

-

Incubation Time for the Assay: The enzymatic reaction is time-dependent. You may need to optimize the incubation time with this compound to allow for sufficient product (resorufin) formation.

-

Temperature and pH: The optimal temperature and pH for the EROD assay can vary depending on the biological system (e.g., fish microsomes vs. human cell lines). Ensure your assay buffer is at the optimal pH (typically around 7.4-7.8) and the incubation is performed at the correct temperature (often 37°C for mammalian systems).

-

-

Instrument Settings:

-

Correct Wavelengths: Ensure your plate reader is set to the correct excitation and emission wavelengths for resorufin (typically around 530-560 nm for excitation and 585-595 nm for emission).

-

Gain Settings: If the signal is consistently low, you may need to increase the gain setting on your plate reader. However, be cautious as this can also increase background noise.

-

Question: My background fluorescence is very high, making it difficult to distinguish the signal from my induced samples. What could be the cause?

Answer:

High background fluorescence can mask your true signal. Here are the common culprits and their solutions:

-

Reagent and Media Components:

-

Autofluorescent Compounds: Phenol red in cell culture media is a common source of background fluorescence. When possible, use media without phenol red for the assay.

-

Serum: Components in fetal bovine serum (FBS) can also contribute to background. Consider reducing the serum concentration or using a serum-free medium during the assay.

-

Substrate Purity: Impurities in the this compound substrate can lead to high background. Use a high-purity grade substrate.

-

-

Cellular Factors:

-

Cell Autofluorescence: Some cell types have higher intrinsic fluorescence than others. Always include "cells only" and "cells with substrate but no NADPH" controls to determine the level of cellular autofluorescence.

-

-

Assay Plate and Reader Settings:

-

Plate Type: For fluorescent assays, use black-walled, clear-bottom plates to minimize well-to-well crosstalk and background from scattered light.

-

Bottom Reading: If your plate reader has the option, select "bottom read" mode for adherent cell-based assays. This can help to reduce interference from the media.

-

-

Experimental Design:

-

Blank Subtraction: Always include appropriate blank wells (e.g., media only, media with substrate) and subtract the average blank fluorescence from all other readings.

-

High Variability

High variability between replicate wells can make your data unreliable.

Question: I'm seeing a lot of variability between my replicate wells. How can I improve the consistency of my results?

Answer:

Inconsistent results can be addressed by focusing on precision in your experimental technique:

-

Pipetting Technique:

-

Accuracy and Precision: Ensure your pipettes are calibrated and use proper pipetting techniques to dispense accurate and consistent volumes, especially for small volumes of concentrated reagents.

-

Mixing: Thoroughly mix all solutions before dispensing them into the wells.

-

-

Cell Seeding and Health:

-

Even Cell Distribution: Ensure that cells are evenly seeded across the plate to have a consistent cell number in each well.

-

Cell Viability: Poor cell health can lead to inconsistent enzyme activity. Ensure your cells are healthy and not overgrown before starting the experiment.

-

-

Assay Conditions:

-

Temperature Gradients: Avoid "edge effects" by ensuring the entire plate is at a uniform temperature during incubations. You can do this by pre-warming the plate and reagents and avoiding placing the plate on cold surfaces.

-

Consistent Incubation Times: Use a multichannel pipette or a repeating pipette to add reagents quickly and consistently across the plate to ensure uniform incubation times for all wells.

-

-

Data Analysis:

-

Outlier Removal: While not a substitute for good experimental technique, you can use statistical methods to identify and remove clear outliers from your data. However, this should be done with caution and with a clear justification.

-

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of the this compound (EROD) assay?

A1: The EROD assay is a fluorometric method used to measure the catalytic activity of Cytochrome P450 enzymes, particularly CYP1A1. The assay utilizes the substrate this compound, a non-fluorescent compound. In the presence of active CYP1A1 and the cofactor NADPH, this compound is de-ethylated to form the highly fluorescent product resorufin. The rate of resorufin production is directly proportional to the EROD activity.

Q2: What are some common inducers and inhibitors of CYP1A1 that I should be aware of?

A2:

-

Inducers: These are compounds that increase the expression of the CYP1A1 enzyme. Common inducers include:

-

Polycyclic aromatic hydrocarbons (PAHs) like benzo[a]pyrene.

-

Dioxins and dioxin-like compounds, with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) being the most potent.

-